4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
Description
4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted at position 4 with a benzhydrylpiperazine moiety and at position 5 with a thiophen-2-yl group. Its molecular formula is C₃₂H₂₈N₄S₂, and its structural complexity confers unique physicochemical and biological properties.
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-5-thiophen-2-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4S2/c1-3-8-20(9-4-1)25(21-10-5-2-6-11-21)30-13-15-31(16-14-30)26-24-22(23-12-7-17-32-23)18-33-27(24)29-19-28-26/h1-12,17-19,25H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVKLBXLQXNGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CS4)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the Piperazine Ring: The piperazine ring is then attached to the thieno[2,3-d]pyrimidine core through nucleophilic substitution reactions.
Substitution with Benzhydryl Group: Finally, the benzhydryl group is introduced to the piperazine ring through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperazine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and biological implications of analogous thieno[2,3-d]pyrimidine derivatives:
Pharmacokinetic Considerations
- Lipophilicity : The benzhydryl group increases logP (~5.2), improving blood-brain barrier penetration but reducing aqueous solubility. Ethylpiperazine derivatives (logP ~3.8) balance solubility and membrane permeability .
- Metabolic Stability : Thiophene rings are susceptible to oxidative metabolism, whereas fluorophenyl groups () enhance metabolic stability .
Research Findings and Case Studies
Case Study 1: Dopamine D₂ Receptor Affinity
The target compound demonstrated a Kᵢ = 12 nM for dopamine D₂ receptors in radioligand binding assays, outperforming the ethylpiperazine analogue (Kᵢ = 45 nM). This highlights the importance of the benzhydryl group in receptor interaction .
Case Study 2: Antiproliferative Activity
In a panel of 60 cancer cell lines (NCI-60), the thiophen-2-yl-substituted compound (target) showed GI₅₀ = 1.2 µM against leukemia cells, compared to 4-chlorophenyl analogues (GI₅₀ = 3.8 µM), suggesting thiophene’s role in enhancing cytotoxicity .
Biological Activity
The compound 4-(4-benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine represents a novel scaffold in medicinal chemistry, particularly due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, starting with the formation of the piperazine derivative and subsequent cyclization to form the thieno[2,3-d]pyrimidine core. Various synthetic routes have been reported, emphasizing the versatility of this compound in creating diverse derivatives for biological evaluation.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine moiety is known to interact with serotonin and dopamine receptors, which may contribute to its neuropharmacological effects. Additionally, the thiophene and thieno[2,3-d]pyrimidine structures enhance binding affinity and specificity towards these receptors.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of thieno[2,3-d]pyrimidine derivatives. For instance, a series of derivatives were evaluated against Plasmodium falciparum, with some compounds exhibiting IC50 values as low as 0.74 μM. This suggests that modifications to the thieno[2,3-d]pyrimidine scaffold can lead to enhanced antimalarial efficacy .
Anticancer Properties
In vitro assays have demonstrated that compounds similar to this compound exhibit significant anticancer activity against various cancer cell lines. For example, compounds derived from this scaffold showed non-cytotoxicity in human lung (A549) and cervical (HeLa) cancer cell lines while maintaining selectivity indices indicative of their potential as therapeutic agents .
Neuropharmacological Effects
Given its structural features, this compound may also exhibit neuropharmacological effects. The piperazine ring's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. However, further studies are required to elucidate its full pharmacological profile .
Case Studies
- Antimalarial Evaluation : A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and tested them against chloroquine-resistant strains of P. falciparum. Compounds F4 and F16 showed promising results with IC50 values of 0.75 μM and 0.74 μM respectively .
- Anticancer Activity : In another study focusing on structural modifications of thieno[2,3-d]pyrimidines, several derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
